molecular formula C9H16O B093567 2-Isopropylcyclohexanone CAS No. 1004-77-9

2-Isopropylcyclohexanone

Cat. No. B093567
CAS RN: 1004-77-9
M. Wt: 140.22 g/mol
InChI Key: SDJUYPUXVFDUFF-UHFFFAOYSA-N
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Description

2-Isopropylcyclohexanone is a compound that belongs to the family of cyclohexanones, characterized by the presence of an isopropyl group attached to the cyclohexanone ring. This structural feature imparts specific stereochemical properties to the molecule, influencing its reactivity and physical characteristics. The compound is relevant in various chemical syntheses and has been studied for its molecular and crystalline structures, as well as its reactivity in forming derivatives and its role in synthesis pathways .

Synthesis Analysis

The synthesis of compounds related to 2-isopropylcyclohexanone often involves the use of starting materials such as cyclohexanone, which can be further modified. For instance, 1,2-cyclohexanedione is synthesized through the oxidation of cyclohexanone using isopropyl nitrite in an acidic medium, with a notable yield of 76% under optimized conditions . Additionally, stereochemical isomers with hydroxy groups have been synthesized by reacting 2-(dimethoxymethyl)cyclohexanone with propargylmagnesium bromide, followed by NMR spectral interpretation and geometry optimization to determine the structures of the isomers .

Molecular Structure Analysis

The molecular structure of 2-isopropylcyclohexanone derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray diffraction analysis. These studies have revealed that the cyclohexanone ring often adopts a chair conformation with substituents in axial or equatorial positions, affecting the overall molecular geometry. For example, the trans-trans configuration of certain derivatives has been observed, indicating a trans-orientation of aryl and carbonyl groups with respect to each other . The conformational preferences of the cyclohexanone ring and its substituents play a crucial role in the molecular properties of these compounds .

Chemical Reactions Analysis

2-Isopropylcyclohexanone and its derivatives undergo various chemical reactions to form new compounds. Hydrazones, for instance, have been obtained via condensation reactions with high yields, and their structures have been confirmed by spectral analysis and mass spectrometry. These synthesized compounds were found to exist as geometrical isomers about the C=N bond and cis/trans amide conformers . The reactivity of the cyclohexanone ring is also evident in cyclopropanation reactions, where the introduction of a cyclopropane ring does not significantly affect the bond lengths between the carbonyl or aryl groups and the rest of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isopropylcyclohexanone derivatives are closely related to their molecular structures. The thermal properties of hydrazones derived from 2-isopropylcyclohexanone have been elucidated using differential scanning calorimetry, and their purity has been assessed by HPLC coupled to mass spectrometry . The crystal structure of a 4'-hydroxy derivative has been determined, revealing an orthorhombic space group and specific puckering parameters of the cyclohexanone ring, which influence the compound's stability and reactivity .

Scientific Research Applications

  • Synthesis and Stereochemistry

    2-Isopropylcyclohexanone is used in synthesizing various isomers and studying their stereochemistry. Marshall and Partridge (1968) investigated the cis and trans isomers of 5-substituted 2-methylcycloheptanones, which included 5-isopropyl derivatives, focusing on their synthesis and equilibration in different conditions (Marshall & Partridge, 1968).

  • Synthesis of Diosphenols

    Ohashi, Inoue, and Sato (1976) described a new synthesis of diosphenols using 2-Isopropylcyclohexanone, emphasizing its oxidation and methylation processes (Ohashi, Inoue, & Sato, 1976).

  • Stereoselective Formation of Spirocyclic Compounds

    Lachia, Dénès, Beaufils, and Renaud (2005) conducted a stereoselective synthesis of (-)-erythrodiene starting from 4-Isopropylcyclohexanone, highlighting its role in diastereoselective radical cascade reactions (Lachia, Dénès, Beaufils, & Renaud, 2005).

  • Chiral Synthesis

    Solladié-Cavallo and Bouérat (2000) synthesized various isomers of 2-chloro and 2-fluoro ketones, including those derived from 2-isopropylcyclohexanone, to understand their stereochemical properties (Solladié-Cavallo & Bouérat, 2000).

  • Catalysis and Hydrogenation

    Chihara and Tanaka (1980) measured the hydrogenation rates of 2-Isopropylcyclohexanone, exploring its temperature dependencies and adsorption characteristics in catalysis (Chihara & Tanaka, 1980).

  • Pharmaceutical Analysis

    A study by De Paoli et al. (2013) on psychoactive arylcyclohexylamines involved the characterization of compounds structurally related to 2-Isopropylcyclohexanone, providing insights into their identification in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

  • Hydrogenation in Supercritical Carbon Dioxide

    Hiyoshi, Sato, Yamaguchi, Rode, and Shirai (2012) studied the hydrogenation behavior of 4-isopropylphenol to 4-isopropylcyclohexanol, examining the reaction rates and product yield in supercritical carbon dioxide, providing insights relevant to 2-Isopropylcyclohexanone (Hiyoshi, Sato, Yamaguchi, Rode, & Shirai, 2012).

Safety And Hazards

When handling 2-Isopropylcyclohexanone, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-propan-2-ylcyclohexan-1-one
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InChI

InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJUYPUXVFDUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80870829
Record name 2-Isopropylcyclohexan-1-one
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Molecular Weight

140.22 g/mol
Source PubChem
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Product Name

2-Isopropylcyclohexanone

CAS RN

1004-77-9
Record name 2-(1-Methylethyl)cyclohexanone
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Record name 2-Isopropylcyclohexan-1-one
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Record name 2-Isopropylcyclohexanone
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Synthesis routes and methods

Procedure details

To a suspension of 4.0 g. (13.7 mmole) of 2,2'-bipyridinium chlorochromate in 15 ml of dichloromethane is added, while stirring, 0.5 g. (3.5 mmole) of 2-isopropylcyclohexanol in 10 ml of dichloromethane. The resulting reaction mixture is stirred for 4 hours and then filtered through a Hirsch funnel packed with 2 cm of Celite®. The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate, and dried over magnesium sulfate. The drying agent is then removed and the solvent evaporated to yield a colorless oil which is distilled via Kugelrohr to yield pure 2-isopropylcyclohexanone in a typical yield of 0.425 g. which is 86% of theoretical yield.
Quantity
13.7 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylcyclohexanone
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2-Isopropylcyclohexanone
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2-Isopropylcyclohexanone
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2-Isopropylcyclohexanone
Reactant of Route 5
2-Isopropylcyclohexanone
Reactant of Route 6
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Q & A

Q1: What are the main applications of 2-Isopropylcyclohexanone in organic synthesis?

A1: 2-Isopropylcyclohexanone serves as a valuable starting material in organic synthesis. For instance, it can be oxidized to produce diosphenols, specifically 2-Hydroxy-6-isopropylcyclohex-2-enone (diosphenol) and 2-Hydroxy-3-isopropylcyclohex-2-enone (isodiosphenol) []. Additionally, it can be utilized in reactions aiming to synthesize 5-(β-hydroxyethyl)-2-isopropylcyclohexanone, a compound of interest in various chemical applications [, ].

Q2: How do alkyl substituents at the 2-position of cyclohexanone influence its catalytic hydrogenation?

A2: Research has shown that the position of alkyl substituents significantly impacts the hydrogenation of cyclohexanone derivatives. While 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone exhibit similar temperature dependencies during adsorption and hydrogenation over Ru/Al2O3, Rh/Al2O3, and Pt/Al2O3 catalysts, both cyclohexanone and 2-isopropylcyclohexanone demonstrate distinct dependencies []. This suggests that the steric bulk of the isopropyl group at the 2-position might influence the interaction with the catalyst surface, ultimately affecting the reaction kinetics.

Q3: Can you elaborate on the stereochemical aspects associated with reactions involving 2-Isopropylcyclohexanone?

A3: Studies using menthone derivatives, structurally similar to 2-Isopropylcyclohexanone with an additional methyl group, highlight the role of chirality in these molecules. The helical twisting power, a crucial property in chiral molecules, is significantly higher in E-isomers compared to Z-isomers of aldol condensation products derived from menthone []. Notably, the chiral center bearing the isopropyl group plays a dominant role in determining the E-Z isomer ratio in the photostationary state []. While this research focuses on menthone derivatives, it can be inferred that similar stereochemical considerations might apply to reactions involving 2-Isopropylcyclohexanone, impacting product formation and properties.

Q4: What are the challenges associated with synthesizing 5-(β-hydroxyethyl)-2-isopropylcyclohexanone starting from readily available materials?

A4: Synthesizing 5-(β-hydroxyethyl)-2-isopropylcyclohexanone presents several challenges. One approach, utilizing shisool (p-menth-8-en-7-ol) as a starting material, encounters difficulties due to the incomplete migration of the double bond during the synthesis process []. Another route employing myrcene and thexylborane results in a mixture of boranes, with only one undergoing successful carbonylation to yield the desired product []. These studies underscore the need for further optimization and exploration of alternative synthetic strategies to achieve a more efficient and selective synthesis of 5-(β-hydroxyethyl)-2-isopropylcyclohexanone.

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